4-{[1-(2-methoxyacetyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
Description
4-{[1-(2-Methoxyacetyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a pyridine-based compound featuring a carboxamide group at position 2 and a substituted oxy group at position 4. The latter is linked to a 1-(2-methoxyacetyl)azetidin-3-yl moiety, introducing a four-membered azetidine ring with a methoxyacetyl substituent.
Properties
IUPAC Name |
4-[1-(2-methoxyacetyl)azetidin-3-yl]oxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-18-7-11(16)15-5-9(6-15)19-8-2-3-14-10(4-8)12(13)17/h2-4,9H,5-7H2,1H3,(H2,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIELFBDSWQZSHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CC(C1)OC2=CC(=NC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-methoxyacetyl)azetidin-3-yl]oxy}pyridine-2-carboxamide typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as β-amino alcohols, under acidic or basic conditions.
Attachment of the Methoxyacetyl Group: The azetidine ring is then functionalized with a methoxyacetyl group. This step often involves the use of methoxyacetyl chloride in the presence of a base like triethylamine.
Coupling with Pyridine-2-carboxamide: The final step involves coupling the functionalized azetidine with pyridine-2-carboxamide. This can be achieved through nucleophilic substitution reactions, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyacetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The azetidine ring and pyridine moiety can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 4-{[1-(2-methoxyacetyl)azetidin-3-yl]oxy}pyridine-2-carboxamide can be used as an intermediate for the construction of more complex molecules. Its functional groups allow for diverse chemical transformations, making it a versatile building block.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, such as enzymes or receptors, which could be exploited in the design of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as a precursor for materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-{[1-(2-methoxyacetyl)azetidin-3-yl]oxy}pyridine-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, inhibiting their activity or modulating their function. The azetidine ring and pyridine moiety could facilitate binding to active sites or allosteric sites on proteins, influencing their activity.
Comparison with Similar Compounds
Structural Analog with Piperidine Core
A closely related compound, N-[(3R,4S)-4-{[(5-Chloroindol-2-yl)carbonyl]amino}-1-(methoxyacetyl)piperidin-3-yl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride (referred to as Compound 16B in ), shares the methoxyacetyl and carboxamide functionalities but replaces the azetidine ring with a piperidine (six-membered) core. Key differences include:
Pyridine Derivatives from Catalogs
and list pyridine derivatives with divergent substituents:
- Halogen/Silyl-Substituted Pyridines : Examples include 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine (CAS 944401-64-1) and 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine. These compounds prioritize halogen or silyl groups, which enhance electrophilicity and steric bulk but reduce solubility compared to the target compound’s methoxyacetyl and carboxamide groups .
- Amino/Alcohol Derivatives: 4-Amino-2-iodopyridin-3-ol (CAS 944401-65-2) features amino and hydroxyl groups, enabling hydrogen bonding but lacking the azetidine-oxy moiety critical to the target compound’s structure .
Comparative Data Table
Research Findings and Implications
Azetidine vs. Piperidine : The target compound’s azetidine core may confer advantages in metabolic stability due to reduced susceptibility to oxidative metabolism compared to piperidine. However, its synthetic accessibility is challenging due to ring strain .
Solubility and Bioavailability : The methoxyacetyl group enhances aqueous solubility, a critical factor for oral bioavailability, whereas halogen/silyl-substituted analogs (–4) are more lipophilic, favoring membrane permeability but risking solubility limitations .
Compound 16B’s thiazolo-pyridine moiety may broaden its target spectrum but increase off-target risks .
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